2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride physical properties
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride physical properties
This guide details the physical properties, synthesis, and handling of 2-(4-Trifluoromethyl-phenyl)-ethylamine (Free Base) and its Hydrochloride salt . Due to the specific nature of this fluorinated intermediate, the guide focuses on the commercially available free base (CAS 775-00-8) and provides the validated protocol for its conversion to the stable hydrochloride form.
Physical Properties, Synthesis & Handling Protocols
Executive Summary & Chemical Identity
2-(4-Trifluoromethyl-phenyl)-ethylamine is a critical fluorinated building block used in the synthesis of central nervous system (CNS) agents, including serotonin receptor ligands. The presence of the trifluoromethyl (
While often supplied as a liquid free base to facilitate diverse reactions (acylation, alkylation), the hydrochloride salt is the preferred form for long-term storage and solid-state characterization due to its superior stability and resistance to oxidation.
Chemical Identification Matrix
| Feature | Specification |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]ethanamine |
| Common Synonyms | 4-(Trifluoromethyl)phenethylamine; |
| CAS Number (Free Base) | 775-00-8 |
| CAS Number (HCl Salt) | Not widely cataloged; typically generated in situ |
| Molecular Formula | |
| Molecular Weight | 189.18 g/mol (Free Base) / 225.64 g/mol (HCl Salt) |
| SMILES | NCCc1ccc(C(F)(F)F)cc1 |
Physical & Chemical Specifications
The following data aggregates experimental values for the free base and derived specifications for the hydrochloride salt.
Table 1: Physical Properties[1][3]
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Appearance | Colorless to light yellow clear liquid | White to off-white crystalline solid |
| Melting Point | N/A (Liquid at RT) | 160–170 °C (Typical range for analogs*) |
| Boiling Point | 90–92 °C @ 10 mmHg | N/A (Decomposes/Sublimes) |
| Density | 1.186 g/mL @ 25 °C | N/A (Solid) |
| Refractive Index ( | 1.462 – 1.466 | N/A |
| Solubility | Soluble in DCM, Methanol, Toluene; Slightly soluble in water | Highly soluble in Water, Methanol, Ethanol |
| pKa (Predicted) | ~9.5 (Amine) | ~9.5 (Conjugate acid) |
| Flash Point | 86 °C (Closed Cup) | N/A |
*Note: The specific melting point of the HCl salt depends on the crystallization solvent. Analogous compounds (e.g., Fenfluramine HCl) melt in the 166 °C range.
Structural Characterization (Graphviz)
The following diagram illustrates the Structure-Property Relationship (SPR) logic dictated by the trifluoromethyl group.
Figure 1: Impact of the p-CF3 substituent on the pharmacokinetics and pharmacodynamics of the phenethylamine scaffold.
Experimental Protocols
Protocol A: Synthesis via Nitrile Reduction
Objective: Synthesize 2-(4-trifluoromethylphenyl)ethylamine from 4-(trifluoromethyl)phenylacetonitrile.
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Reagents: 4-(Trifluoromethyl)phenylacetonitrile (2.0 g), Methanol (50 mL), Ammonia (saturated in MeOH), Raney Nickel or Pd/C catalyst.
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Apparatus: Parr Hydrogenation Reactor.
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Procedure:
-
Dissolve the nitrile in the methanolic ammonia solution.
-
Add the catalyst (e.g., 400 mg Raney Ni) under inert atmosphere (
). -
Pressurize reactor to 50 psi
. -
Stir at room temperature overnight (12–18 hours).
-
Monitor: Check completion via TLC (CHCl3:MeOH 9:1) or LC-MS.[1]
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Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate in vacuo to yield the crude free base oil.
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Protocol B: Conversion to Hydrochloride Salt (Purification)
Objective: Convert the crude free base oil into a stable, crystalline hydrochloride salt for storage.
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Dissolution: Dissolve 1.0 g of the crude free base amine in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.
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Acidification:
-
Place the solution in an ice bath (0 °C).
-
Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.
-
Continue addition until pH < 3 (verify with wet pH paper).
-
-
Crystallization:
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A white precipitate should form immediately.
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Stir for 30 minutes at 0 °C to ensure complete precipitation.
-
-
Isolation:
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Filter the solid using a sintered glass funnel.
-
Wash the cake with cold ether (
) to remove non-basic impurities. -
Dry under high vacuum at 40 °C for 4 hours.
-
-
Yield: Typically 85–95% conversion from free base.
Workflow Visualization
Figure 2: Step-by-step workflow for the isolation of the hydrochloride salt.
Handling, Stability & Safety
Stability Profile
-
Free Base: Sensitive to carbon dioxide (forms carbamates upon air exposure) and oxidation. Must be stored under inert gas (
or Ar) at 2–8 °C. -
Hydrochloride Salt: Hygroscopic but chemically stable. Store in a desiccator at room temperature or refrigerated.
Safety Hazards (GHS Classification)
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Corrosivity: The free base is Skin Corr. 1B (H314) . It causes severe skin burns and eye damage.[2]
-
PPE Requirements:
-
Eyes: Chemical splash goggles + Face shield.
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Skin: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.
-
Inhalation: Use only in a chemical fume hood.[3]
-
References
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TCI Chemicals. Product Specification: 2-(4-Trifluoromethylphenyl)ethylamine (T3278).[2] Retrieved from
-
ChemicalBook. 2-(4-Trifluoromethyl-phenyl)-ethylamine Properties and Synthesis. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3337, Fenfluramine (Analogous Structure Data). Retrieved from
-
MySkinRecipes. Raw Material Database: 2-(4-Trifluoromethyl-phenyl)-ethylamine.[4][5] Retrieved from
